molecular formula C17H15N3O4 B2753793 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-18-7

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2753793
CAS RN: 921798-18-7
M. Wt: 325.324
InChI Key: LYANZNVZXBCNPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the use of bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at high temperatures . Another method involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, followed by the addition of anhydrous potassium carbonate and 2-chloropyrimidine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex, given its structure. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds .

Scientific Research Applications

Catalytic and Antitumor Activities

A series of pyrimidine derivatives coordination complexes were synthesized and characterized. These complexes exhibited significant catalytic properties, such as the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells growth, highlighting the potential medicinal applications of these compounds in cancer research (Lu et al., 2015).

Synthesis Methodologies

Research has focused on the synthesis of functionalized 1H-pyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis. These methodologies enable the creation of compounds with potential applications in various scientific fields, including pharmaceuticals (Altural et al., 1989).

Another study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and computational exploration, suggesting their potential in electronic and material sciences (Ashraf et al., 2019).

Medicinal Chemistry

Research into polyfunctional fused heterocyclic compounds via indene‐1,3‐diones revealed the synthesis of various compounds with potential therapeutic applications. The chemical and spectroscopic evidence supports their use in developing new drugs (Hassaneen et al., 2003).

Another significant area of research is the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, which demonstrated urease inhibition activity. This suggests their utility in designing new treatments for diseases related to urease activity, such as certain types of ulcers and infections (Rauf et al., 2010).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYANZNVZXBCNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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